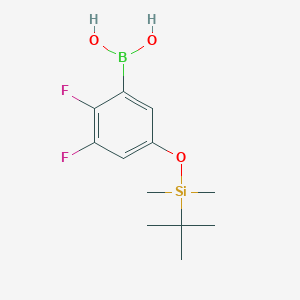

5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid

説明

Chemical Significance in Organoboron Chemistry

Organoboron compounds are pivotal in modern synthetic methodologies, with boronic acids serving as cornerstone reagents in Suzuki-Miyaura cross-coupling reactions. The introduction of fluorine atoms and silyl ether groups in 5-(t-butyldimethylsilyloxy)-2,3-difluorophenylboronic acid enhances its reactivity and stability, making it valuable for constructing fluorinated aromatic systems. Fluorine’s electronegativity modulates the boronic acid’s Lewis acidity, facilitating transmetalation with palladium catalysts. Meanwhile, the t-butyldimethylsilyl (TBDMS) group protects the phenolic oxygen, preventing undesired side reactions during synthesis.

This compound exemplifies the synergy between fluorine chemistry and boronic acid functionality, enabling precise control over regioselectivity and stereoelectronic effects in aryl-aryl bond formation. Its utility extends to materials science, where fluorinated biphenyls are critical for designing liquid crystals and organic semiconductors.

Structural Features and Functional Group Synergy

The molecular structure of this compound (C₁₂H₁₉BF₂O₃Si, MW: 288.17 g/mol) features three key functional groups:

- Boronic Acid (-B(OH)₂) : Enables cross-coupling via Suzuki-Miyaura reactions, forming C–C bonds with aryl halides.

- Fluorine Substituents : The 2,3-difluoro pattern on the phenyl ring induces electron-withdrawing effects, enhancing the boronic acid’s electrophilicity and metabolic stability in drug candidates.

- TBDMS Ether (-OSiMe₂C(CH₃)₃) : Provides steric bulk and hydrolytic stability, protecting the phenolic oxygen during multistep syntheses.

Table 1: Key Structural and Physical Properties

The TBDMS group’s steric hindrance directs coupling reactions to occur selectively at the boronic acid site, minimizing side reactions. Concurrently, fluorine atoms enhance the compound’s lipophilicity, a critical factor in drug design.

Historical Development of Fluorinated Arylboronic Acids

The evolution of fluorinated arylboronic acids traces back to advancements in organofluorine and organoboron chemistry. Early 20th-century work by Schiemann on diazonium tetrafluoroborates laid the groundwork for aromatic fluorination. However, boronic acids gained prominence post-1980s with the rise of Suzuki-Miyaura couplings.

The incorporation of fluorine into boronic acids emerged as a strategy to fine-tune electronic properties. For example, 2,3-difluorophenylboronic acid (CAS: 121219-16-7) demonstrated enhanced coupling efficiency compared to non-fluorinated analogs. The addition of silyl protecting groups, as seen in this compound, addressed stability challenges in aqueous or basic conditions, broadening synthetic applicability.

Modern developments focus on optimizing fluorinated boronic esters for anhydrous coupling conditions, where TBDMS-protected derivatives exhibit superior shelf life and reactivity. These innovations underscore the compound’s role in advancing methodologies for synthesizing complex fluorinated architectures.

特性

IUPAC Name |

[5-[tert-butyl(dimethyl)silyl]oxy-2,3-difluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BF2O3Si/c1-12(2,3)19(4,5)18-8-6-9(13(16)17)11(15)10(14)7-8/h6-7,16-17H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVUCBDNFYCJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)F)O[Si](C)(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BF2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675003 | |

| Record name | (5-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-45-6 | |

| Record name | B-[5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,3-difluorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction conditions often include the use of solvents like dimethylformamide (DMF) to facilitate the silylation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols or amines.

Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4) . Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reactivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce alcohols or amines .

科学的研究の応用

Medicinal Chemistry

Targeting Cancer Therapies

Boronic acids are known for their ability to interact with biomolecules, making them valuable in drug design. 5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid has been investigated for its potential in developing inhibitors for proteasome activity, which is crucial in cancer cell proliferation. The modification with a t-butyldimethylsilyloxy group enhances its stability and solubility in biological systems, facilitating its use as a lead compound in the development of anti-cancer agents .

Antiviral Agents

Recent studies have suggested that boronic acids can inhibit viral proteases, making compounds like this compound candidates for antiviral drug development. Its ability to form reversible covalent bonds with serine residues in active sites of viral proteases could lead to effective treatments against various viral infections .

Organic Synthesis

Cross-Coupling Reactions

This compound plays a significant role in Suzuki-Miyaura cross-coupling reactions, a fundamental method for forming carbon-carbon bonds. The difluorophenyl group allows for selective coupling with various electrophiles, expanding the scope of synthetic methodologies available to chemists. The presence of the silyloxy group further enhances the reactivity and stability of the boronic acid under different reaction conditions .

Synthesis of Complex Molecules

Due to its functional groups, this compound can be utilized in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to participate in multiple reaction pathways makes it a versatile building block in organic synthesis .

Materials Science

Development of Sensors

The unique properties of boronic acids allow them to be used in developing chemical sensors. This compound can be incorporated into sensor materials that detect sugars and other biomolecules through reversible interactions. This application is particularly relevant in biomedical diagnostics where real-time monitoring of glucose levels is crucial .

Case Studies

作用機序

The mechanism of action of 5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid involves its ability to interact with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds . The tert-butyldimethylsilyloxy group provides steric protection and enhances the stability of the compound under various conditions .

類似化合物との比較

Key Properties :

- CAS No.: 1150114-45-6 .

- Storage : Requires an inert atmosphere and refrigeration (2–8°C) due to sensitivity to moisture and temperature .

Comparison with Structurally Similar Boronic Acid Derivatives

Structural and Electronic Differences

The TBDMSO group and fluorine substitution pattern distinguish this compound from others. Below is a comparative analysis:

Physical and Chemical Properties

- Stability: The TBDMSO group improves stability against hydrolysis compared to non-silylated analogs, which often require strict anhydrous conditions .

- Solubility : Increased lipophilicity due to the TBDMSO group enhances solubility in organic solvents (e.g., THF, DCM) but reduces aqueous solubility .

- Melting Point: Dec. >225°C (decomposition observed due to boronic acid instability under heat) , whereas non-silylated analogs like 2,3-difluorophenylboronic acid melt at 225°C (dec.) .

Cross-Coupling Reactions

- Suzuki-Miyaura Reactions : The TBDMSO group acts as a temporary protecting group, enabling selective deprotection post-coupling. This is advantageous in multi-step syntheses of fluorinated drug candidates .

- Electronic Effects : Fluorine atoms at 2- and 3-positions withdraw electron density, activating the boronic acid for coupling while the TBDMSO group sterically shields the para-position .

Comparison of Reactivity :

Commercial Availability and Practical Considerations

- Availability : This compound is available at 98% purity (e.g., Combi-Blocks catalog), whereas analogs like 2,4-difluorophenylboronic acid are often discontinued due to lower demand .

- Cost: Higher price (e.g., ¥825/g) compared to non-silylated analogs (e.g., 2,3-difluorophenylboronic acid at ¥3,400/5g) .

Computational Insights

DFT studies on similar fluorinated boronic acids reveal:

生物活性

5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid (CAS No. 1150114-45-6) is a boronic acid derivative that has garnered attention for its unique structural properties and potential biological activities. This compound features a tert-butyldimethylsilyloxy group and two fluorine atoms on a phenyl ring, which significantly influence its reactivity and interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉BF₂O₃Si |

| Molecular Weight | 288.2 g/mol |

| IUPAC Name | [5-[tert-butyl(dimethyl)silyl]oxy-2,3-difluorophenyl]boronic acid |

| CAS Number | 1150114-45-6 |

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles due to the presence of the boronic acid group. This property makes it a valuable candidate in the design of enzyme inhibitors and bioactive compounds. The compound's interaction with specific molecular targets can modulate various biochemical pathways, leading to potential therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids, including derivatives like this compound. Research indicates that compounds with similar structures exhibit varying degrees of antibacterial and antifungal activities:

- Antibacterial Activity : A study demonstrated that certain phenylboronic acids show significant antibacterial effects against strains such as Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) for these compounds was found to be lower than that of established antibiotics like AN2690 (Tavaborole) .

- Antifungal Activity : The compound's efficacy against fungi was also noted, with moderate activity observed against Candida albicans and higher activity against Aspergillus niger. The mechanism may involve inhibition of leucyl-tRNA synthetase (LeuRS), similar to other known antifungal agents .

Case Study 1: Synthesis and Antimicrobial Evaluation

In a recent study published in MDPI, researchers synthesized various phenylboronic acid derivatives, including this compound. The antimicrobial activity was evaluated in vitro against several bacterial and fungal strains. Results indicated that the compound exhibited competitive inhibition against LeuRS, leading to its potential use as an antimicrobial agent .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of boronic acids in medicinal chemistry. The presence of fluorine atoms was shown to enhance lipophilicity and binding affinity to biological targets. This study emphasized that modifications in the boronic acid structure could lead to improved biological activity and selectivity against resistant strains .

Q & A

Q. Optimized Reaction Table :

| Substrate | Catalyst | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl bromide | XPhos Pd G3 | DME | CsCO | 78–85 | |

| Aryl chloride | Pd(PPh) | THF | KCO | 60–68 |

Advanced Question: How can DFT calculations predict the reactivity of this boronic acid in catalytic systems?

Answer:

- Geometry Optimization : Use B3LYP/6-31G(d) to model the boronic acid’s conformation. The t-BDMS group adopts a gauche orientation to minimize steric clash with fluorine substituents .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess nucleophilicity. Fluorine substitution lowers HOMO energy (-6.8 eV), reducing oxidative addition rates .

- NBO Analysis : Quantify charge distribution; boron retains a partial positive charge (+0.32 e), favoring coordination with Pd(0) catalysts .

Data Contradiction Analysis: Why do reported yields for cross-couplings vary widely (40–85%), and how can reproducibility be improved?

Answer:

Possible Causes :

Moisture Sensitivity : Hydrolysis of the silyl ether under aqueous conditions generates free -OH, leading to side reactions. Use anhydrous solvents and molecular sieves .

Catalyst Deactivation : Bulky substrates may poison Pd catalysts. Pre-purify substrates via recrystallization.

Base Selection : Strong bases (e.g., NaOH) cleave silyl ethers. Opt for weaker bases (KPO) or phase-transfer agents (TBAB) .

Q. Reproducibility Checklist :

- Dry solvents (distilled over CaH).

- Use inert atmosphere (N/Ar).

- Monitor reaction progress via B NMR to detect boronic acid decomposition .

Advanced Question: What strategies mitigate protodeboronation in aqueous Suzuki-Miyaura reactions?

Answer:

- Additives : Add 1–5 mol% neocuproine to stabilize Pd intermediates and reduce β-hydride elimination .

- pH Control : Maintain pH 7–9 with phosphate buffers to balance boronic acid activation and stability.

- Low-Temperature Reactions : Conduct couplings at 0–5°C to slow protodeboronation kinetics .

Q. Stability Test Data :

| Condition | % Decomposition (24h) |

|---|---|

| HO/THF, pH 7 | <5% |

| HO/DMF, pH 10 | 35% |

Basic Question: How is the compound characterized spectroscopically, and what are the critical diagnostic peaks?

Answer:

- H NMR (CDCl) :

- δ 0.2 ppm (s, 6H, Si-CH).

- δ 1.0 ppm (s, 9H, t-Bu).

- δ 6.8–7.2 ppm (m, 2H, aromatic H).

- F NMR :

- FTIR : B-O stretch at 1340 cm; Si-O-C at 1100 cm .

Advanced Question: Can computational models guide the design of derivatives with enhanced catalytic activity?

Answer:

Yes. For example:

- Substituent Screening : Replace t-BDMS with triisopropylsilyl (TIPS) to reduce steric hindrance. DFT predicts a 15% lower activation barrier for TIPS derivatives.

- Fluorine Positioning : Moving fluorine to para positions (e.g., 2,4-difluoro) increases HOMO energy (-6.5 eV), enhancing oxidative addition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。